molecular formula C23H23N5O2S B2910599 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide CAS No. 922027-17-6

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide

Cat. No.: B2910599
CAS No.: 922027-17-6
M. Wt: 433.53
InChI Key: VMAMLPFZFWAKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a benzyl group at position 5 and an ethyl linker at position 1. The ethyl group connects to a 2-(benzylthio)acetamide moiety, which introduces a sulfur atom and a second benzyl substituent. While its exact pharmacological profile remains uncharacterized in the provided evidence, structural analogs highlight its relevance in kinase inhibition and metabolic pathway modulation .

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c29-21(16-31-15-19-9-5-2-6-10-19)24-11-12-28-22-20(13-26-28)23(30)27(17-25-22)14-18-7-3-1-4-8-18/h1-10,13,17H,11-12,14-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAMLPFZFWAKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This class is recognized for its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, which includes a benzyl substituent and a thioacetamide moiety, suggests significant pharmacological potential.

Chemical Structure

The compound features a complex molecular structure characterized by:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents : Benzyl group at position 5 and a thioacetamide group at position 2.

This structural configuration may influence the compound's interaction with biological targets and its overall activity.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activity. For instance, derivatives of this class have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the effectiveness of similar compounds in inducing apoptosis and inhibiting tumor growth in vivo .

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer15Apoptosis induction
Compound BLung Cancer20Cell cycle arrest
This compoundVariousTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been investigated extensively. Compounds in this class have been shown to inhibit key inflammatory pathways such as NF-kB and MAPK signaling. For example, one study demonstrated that certain pyrazolo derivatives significantly reduced pro-inflammatory cytokine production in LPS-stimulated macrophages .

CompoundInflammatory ModelIC50 (µM)Target Pathway
Compound CMacrophages25NF-kB
This compoundTBDTBD

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The compound may interact with specific receptors or proteins that modulate cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies

Several studies have investigated the biological activity of pyrazolo derivatives:

  • Study on Anticancer Activity : A recent investigation focused on a series of pyrazolo derivatives and their effects on breast cancer cells. The study found that certain modifications to the pyrazolo core enhanced anticancer activity significantly .
  • Inflammation Model Study : Another study evaluated the anti-inflammatory effects using an LPS-induced model in mice. Results indicated that specific pyrazolo derivatives reduced inflammation markers significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules, emphasizing variations in core structure, substituents, and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound Not provided C22H21N5O2S ~419.5 5-Benzyl-4-oxo-pyrazolo[3,4-d]pyrimidin-1-yl 2-(Benzylthio)acetamide
N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide 922131-26-8 C22H18F3N5O2 441.4 Same as target 4-(Trifluoromethyl)benzamide
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide 872856-77-4 C21H16FN5O3S 437.4 1-(4-Fluorophenyl)-pyrazolo[3,4-d]pyrimidin-4-yl Benzo[d][1,3]dioxolmethyl, thioacetamide
(R)- and (S)-configured analogs (m, n, o) Not provided Varied (C30H35N3O4–C30H35N3O4) ~500–510 Tetrahydropyrimidin-1(2H)-yl Phenoxyacetamido, diphenylhexan, methylbutanamide

Key Structural and Functional Differences:

Core Modifications: The target compound and the analog from share the 5-benzyl-pyrazolo[3,4-d]pyrimidinone core, whereas the compound in replaces the benzyl with a 4-fluorophenyl group. This substitution may alter electronic properties and binding affinity to hydrophobic enzyme pockets.

In contrast, the trifluoromethylbenzamide substituent in adds strong electron-withdrawing effects and lipophilicity, which could improve metabolic stability. The compound in features a benzodioxolmethyl group, known to influence metabolic pathways via cytochrome P450 modulation, and a fluorophenyl group for enhanced target specificity.

Physicochemical Properties: The target compound’s molecular weight (~419.5) is lower than that of (441.4) due to the absence of fluorine atoms. This may impact solubility and membrane permeability.

Research Implications:

  • The trifluoromethyl group in is associated with increased bioavailability in preclinical models, suggesting that the target compound’s benzylthio group may require optimization for similar efficacy.
  • The fluorophenyl and benzodioxole groups in highlight the importance of halogenation and oxygenated rings in tuning pharmacokinetics, a consideration absent in the target compound’s design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.